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The 2-cyanoethyl (CED) group is a cornerstone of modern solid-phase oligonucleotide

synthesis, primarily utilized for the temporary protection of the internucleosidic phosphate

linkages. Its widespread adoption in the highly successful phosphoramidite chemistry stems

from its stability throughout the iterative steps of oligonucleotide chain elongation and its facile

and quantitative removal under mild basic conditions. This technical guide provides an in-depth

exploration of the function, application, and removal of the CED protecting group, complete

with experimental protocols and comparative data.

Core Function in Phosphoramidite Chemistry
In the phosphoramidite method of oligonucleotide synthesis, the building blocks are nucleoside

phosphoramidites. Each phosphoramidite monomer possesses a phosphite triester group,

which is highly reactive. To prevent unwanted side reactions during the synthesis cycles, one of

the oxygen atoms of the phosphite is protected with a 2-cyanoethyl group.[1][2] This protection

renders the phosphite triester stable to the conditions of the subsequent coupling and capping

steps.

The CED group's primary role is to ensure the regioselectivity of the coupling reaction, where

the 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated

phosphoramidite. Without the CED group, the unprotected phosphite would be susceptible to

undesired reactions, leading to chain branching and other side products.
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Following the successful coupling of a phosphoramidite monomer, the unstable phosphite

triester linkage is oxidized to a more stable phosphate triester. The CED group remains

attached to the phosphate backbone throughout the entire synthesis process, providing crucial

protection in each subsequent cycle of deblocking, coupling, and capping.[3][4]

The Chemistry of Deprotection: A ß-Elimination
Reaction
The removal of the 2-cyanoethyl protecting groups is a critical step in the post-synthesis

processing of oligonucleotides. This deprotection is achieved through a base-catalyzed ß-

elimination reaction. The electron-withdrawing nature of the nitrile group makes the protons on

the carbon atom adjacent to it (the ß-position) acidic.[3] A base can readily abstract one of

these protons, initiating an elimination cascade that results in the formation of a free phosphate

diester and acrylonitrile as a byproduct.[3][5]

This reaction is typically performed while the oligonucleotide is still attached to the solid support

or after cleavage from the support, depending on the overall deprotection strategy.

Quantitative Data on Deprotection Conditions
The choice of deprotection reagent and conditions is critical for achieving high yields of pure

oligonucleotides while minimizing side reactions. Several methods are commonly employed,

each with its own set of parameters. The following table summarizes and compares some of

the most frequently used deprotection protocols for the removal of the 2-cyanoethyl group.
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Deprotection
Reagent

Composition
Temperature
(°C)

Time Notes

Ammonium

Hydroxide

Concentrated

(28-30%)

aqueous solution

Room

Temperature - 55
8 - 17 hours

The traditional

method; effective

but can be slow.

Higher

temperatures

accelerate

deprotection but

also increase the

risk of side

reactions.

Ammonium

Hydroxide/Methyl

amine (AMA)

1:1 (v/v) mixture

of concentrated

aqueous

ammonium

hydroxide and

40% aqueous

methylamine

Room

Temperature - 65
10 - 90 minutes

Significantly

faster than

ammonium

hydroxide alone.

[6][7] A widely

used "ultrafast"

deprotection

method.

1,8-

Diazabicyclound

ec-7-ene (DBU)

10% (v/v) in

anhydrous

acetonitrile

Room

Temperature
1 - 15 minutes

A very rapid and

mild non-

nucleophilic base

for on-support

deprotection of

the CED groups.

[8][9] Often used

when base-

sensitive

modifications are

present.

Diethylamine

(DEA)

10% (v/v) in

anhydrous

acetonitrile

Room

Temperature

5 - 10 minutes Another mild

amine base for

on-support

removal of the
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CED group,

which can help to

minimize

acrylonitrile-

related side

reactions.[10]

t-

Butylamine/Wate

r

1:3 (v/v) 60 6 hours

A milder

alternative to

ammonium

hydroxide, useful

for sensitive

oligonucleotides.

[7]

Potassium

Carbonate in

Methanol

0.05 M in

methanol

Room

Temperature
4 hours

An "ultra-mild"

deprotection

condition suitable

for extremely

sensitive

modifications.[7]

Experimental Protocols
On-Support Deprotection of the 2-Cyanoethyl Group
with DBU
This protocol describes the removal of the CED groups from the phosphate backbone while the

oligonucleotide remains attached to the solid support. This is often performed to prevent the

formation of acrylonitrile-related side products during the subsequent cleavage and

deprotection of the nucleobases.

Materials:

Oligonucleotide synthesis column containing the solid-supported, fully protected

oligonucleotide.

10% (v/v) 1,8-Diazabicycloundec-7-ene (DBU) in anhydrous acetonitrile (ACN).
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Anhydrous acetonitrile (ACN) for washing.

Syringe or automated DNA synthesizer.

Procedure:

Following the completion of the oligonucleotide synthesis, ensure the synthesis column is

free of any residual reagents from the final cycle.

Pass the 10% DBU in ACN solution through the column. The volume should be sufficient to

completely wet the solid support (typically 1-2 mL for a 1 µmol synthesis).

Allow the DBU solution to remain in contact with the support for 15 minutes at room

temperature.[11]

After the incubation period, push the DBU solution out of the column to waste.

Wash the solid support thoroughly by passing anhydrous acetonitrile (5 x 2 mL) through the

column to remove the DBU and the cleaved acrylonitrile.

Dry the solid support with a stream of argon or nitrogen. The support-bound oligonucleotide

is now ready for cleavage from the support and deprotection of the nucleobase protecting

groups.

Simultaneous Cleavage and Deprotection with AMA
This protocol is a rapid and efficient method for the simultaneous cleavage of the

oligonucleotide from the solid support and the removal of both the 2-cyanoethyl and

nucleobase protecting groups.

Materials:

Oligonucleotide synthesis column containing the solid-supported, fully protected

oligonucleotide.

Ammonium hydroxide/Methylamine (AMA) solution: a 1:1 (v/v) mixture of concentrated

aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.
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Screw-cap vial.

Heating block or water bath.

Procedure:

Transfer the solid support from the synthesis column to a 2 mL screw-cap vial.

Add 1 mL of the AMA solution to the vial.

Seal the vial tightly.

Incubate the vial at 65°C for 10 minutes in a heating block or water bath.[7]

After incubation, cool the vial to room temperature.

Carefully open the vial and transfer the supernatant containing the deprotected

oligonucleotide to a new tube.

The crude oligonucleotide solution can then be dried down and prepared for purification by

HPLC or other methods.

Potential Side Reactions and Mitigation
The primary side reaction associated with the deprotection of the CED group is the Michael

addition of the acrylonitrile byproduct to the nucleobases, particularly thymine at the N3

position.[5] This results in the formation of a cyanoethylated adduct, which can be difficult to

separate from the desired product.

Strategies to minimize this side reaction include:

On-support deprotection: Removing the CED groups while the oligonucleotide is still on the

solid support allows for the acrylonitrile to be washed away before the oligonucleotide is

cleaved and the nucleobases are deprotected.[11]

Use of acrylonitrile scavengers: Reagents such as methylamine (in AMA) or the addition of

other primary amines can react with the acrylonitrile, preventing it from modifying the

oligonucleotide.
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Milder deprotection conditions: Using milder bases and lower temperatures can reduce the

rate of both deprotection and the side reaction.

Visualizing the Workflow and Chemical Pathways
The following diagrams, generated using the DOT language, illustrate the key processes

involving the 2-cyanoethyl protecting group.

Solid-Phase Synthesis Cycle

Start: Nucleoside on Solid Support 1. Deblocking
(Remove 5'-DMT) 2. Coupling

(Add Phosphoramidite)
3. Capping

(Block Unreacted 5'-OH)

4. Oxidation
(P(III) to P(V))

Elongated Chain

Repeat n times

Click to download full resolution via product page

Caption: The four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite

chemistry.

Growing Oligo on Support 5'-OH

Nucleoside Phosphoramidite P(OR)(N(iPr)2) CED protected

Coupling

Coupled Product Phosphite Triester Linkage

Activator
(e.g., Tetrazole)

Activation

Click to download full resolution via product page

Caption: The phosphoramidite coupling reaction, where the CED group protects the phosphate.
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Protected Phosphate Triester -O-P(O)(OR)-O-CH2CH2CN
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Caption: The ß-elimination mechanism for the removal of the 2-cyanoethyl (CED) protecting

group.

Conclusion
The 2-cyanoethyl protecting group is an indispensable component of modern oligonucleotide

synthesis. Its chemical properties are finely tuned for the demands of phosphoramidite

chemistry: stable when needed and easily removed under specific, mild conditions. A thorough

understanding of its function, the kinetics of its removal, and the potential for side reactions is

paramount for any researcher or professional involved in the synthesis of high-quality

oligonucleotides for research, diagnostic, or therapeutic applications. The choice of an

appropriate deprotection strategy, as outlined in this guide, will directly impact the yield and

purity of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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